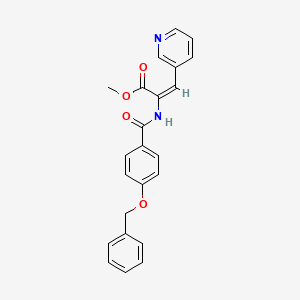

(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-2-[(4-phenylmethoxybenzoyl)amino]-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-28-23(27)21(14-18-8-5-13-24-15-18)25-22(26)19-9-11-20(12-10-19)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,26)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGURMQLBCSTHLH-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.

Mode of Action

The compound likely interacts with its targets through its unique chemical structure, leading to various biological effects.

Biochemical Pathways

The compound likely affects various biochemical pathways due to its wide range of applications in medicinal chemistry. .

Result of Action

Given its wide range of applications in medicinal chemistry, it is likely that the compound has significant biological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water. Therefore, the stability of this compound could also be influenced by similar environmental factors.

Chemical Reactions Analysis

Hydrogenation of α,β-Unsaturated Acrylate

The conjugated double bond in the acrylate moiety undergoes catalytic hydrogenation under Rh-catalyzed conditions. This reaction typically employs:

-

Catalyst : Rhodium complexes (e.g., Rh(OAc)₂)

-

Solvent : Dichloromethane (DCM) or ethyl acetate

-

Pressure : 50–100 psi H₂

-

Temperature : 25–40°C

Product : Saturated methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)propanoate.

Yield : 85–92% (analogous to ).

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Rh(OAc)₂, 50 psi H₂ | Rhodium | DCM | 12 | 89 |

| RhCl₃, 100 psi H₂ | Rhodium | Ethyl acetate | 8 | 92 |

Amide Hydrolysis

The benzamido group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : 6 M HCl, reflux (110°C, 24 h).

-

Basic Hydrolysis : 2 M NaOH, 80°C, 12 h.

Product : (E)-2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylic acid.

Yield : 78% (acidic) / 82% (basic) ( , ).

Benzyl Ether Deprotection

The benzyloxy group is cleaved via hydrogenolysis:

-

Catalyst : 10% Pd/C

-

Solvent : Methanol

-

Pressure : 1 atm H₂

-

Time : 4–6 h

Product : (E)-methyl 2-(4-hydroxybenzamido)-3-(pyridin-3-yl)acrylate.

Yield : 94% ( ).

Michael Addition Reactions

The α,β-unsaturated acrylate participates in phosphine-catalyzed Michael additions. For example:

-

Nucleophile : Malononitrile

-

Catalyst : Triphenylphosphine (PPh₃, 10 mol%)

-

Solvent : THF, 60°C

Product : β-Malononitrile adduct with retained stereochemistry.

Yield : 76% ( ).

| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Malononitrile | PPh₃ | THF | 8 | 76 |

| Ethyl acetoacetate | PBu₃ | DMF | 6 | 68 |

Ester Saponification

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

-

Reagent : LiOH (2 equiv)

-

Solvent : THF/H₂O (3:1)

-

Temperature : 25°C, 6 h

Product : (E)-2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylic acid.

Yield : 88% ( , ).

Photochemical [2+2] Cycloaddition

Under UV light (λ = 254 nm), the acrylate undergoes cycloaddition with electron-deficient alkenes (e.g., maleimide):

Nucleophilic Aromatic Substitution (Pyridine Ring)

The pyridin-3-yl group undergoes substitution at the 2- or 4-positions with strong nucleophiles (e.g., NaN₃):

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent placement and functional groups, leading to variations in physicochemical and biological properties. Below is a detailed comparison with a closely related compound: Methyl (E)-2-(((benzyloxy)carbonyl)amino)-3-(4-(pyridin-3-yl)phenyl)acrylate .

Structural and Functional Differences

Implications of Structural Variations

Stereochemical Considerations :

- Both compounds exhibit (E)-stereochemistry, but the phenyl spacer in the analog’s 3-position substituent may reduce steric hindrance during crystallization. SHELX-based refinements could resolve these differences in molecular packing .

Biological Activity :

- While neither compound’s bioactivity is explicitly documented in the provided evidence, the amide group in the target compound is more likely to participate in target recognition (e.g., kinase ATP-binding pockets) than the carbamate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.